molecular formula C22H15ClO4 B15082476 4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate

4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate

Cat. No.: B15082476
M. Wt: 378.8 g/mol
InChI Key: OVAXCRKIKFWZQO-UHFFFAOYSA-N
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Description

4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate is an organic compound with the molecular formula C22H15ClO4 It is a complex ester that features a chloro-substituted methylphenyl group and an oxo(phenyl)acetyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate typically involves the esterification of 4-chloro-2-methylphenol with 4-[oxo(phenyl)acetyl]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution can result in various substituted derivatives .

Scientific Research Applications

4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate: The parent compound.

    Methyl 4-[2-(3-chloro-4-methylanilino)(oxo)acetyl]carbohydrazonoylbenzoate: A similar compound with a carbohydrazonoyl group.

    4-Bromo-2-[2-(4-chloroanilino)(oxo)acetyl]carbohydrazonoylphenyl benzoate: A brominated analog with a carbohydrazonoyl group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chloro and oxo groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C22H15ClO4

Molecular Weight

378.8 g/mol

IUPAC Name

(4-chloro-2-methylphenyl) 4-(2-oxo-2-phenylacetyl)benzoate

InChI

InChI=1S/C22H15ClO4/c1-14-13-18(23)11-12-19(14)27-22(26)17-9-7-16(8-10-17)21(25)20(24)15-5-3-2-4-6-15/h2-13H,1H3

InChI Key

OVAXCRKIKFWZQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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